Tyrosinase-related Protein 2 (TRP-2) (181-188)
描述
Historical Context of TRP-2 Discovery in Melanogenic Pathways
Tyrosinase-Related Protein 2 (TRP-2), initially termed dopachrome tautomerase (DCT), was first identified in 1992 through studies linking its enzymatic activity to the slaty locus in mice. This discovery resolved a long-standing question in melanogenesis: the biochemical basis for the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Prior to this, melanin synthesis was thought to rely solely on tyrosinase (TYR), but TRP-2’s characterization revealed a critical regulatory step influencing melanin polymer composition. The gene encoding TRP-2 was cloned concurrently with the realization that its mutation caused reduced enzymatic activity, leading to altered coat pigmentation in mice. This breakthrough established TRP-2 as the third essential enzyme in the tyrosinase protein family, alongside TYR and Tyrosinase-Related Protein 1 (TRP-1).
Biochemical Classification of TRP-2 Within the Tyrosinase Protein Family
TRP-2 belongs to the type 3 copper protein superfamily but distinctively utilizes zinc ions in its catalytic site rather than copper. Structurally, it shares 40%–50% amino acid homology with TYR and TRP-1, featuring conserved epidermal growth factor (EGF)-like domains and transmembrane regions characteristic of melanosomal enzymes. Unlike TYR, which catalyzes the hydroxylation of tyrosine and oxidation of DOPA, TRP-2 specifically isomerizes L-DOPAchrome to DHICA via a non-decarboxylative tautomerization mechanism. The enzymatic activity of TRP-2 is metal-dependent, with two zinc ions coordinating substrate binding and stabilization of reaction intermediates.
Table 1: Comparative Features of Tyrosinase Protein Family Members
| Feature | Tyrosinase (TYR) | TRP-1 | TRP-2 (DCT) |
|---|---|---|---|
| Catalytic Metal | Copper | Copper | Zinc |
| Primary Function | Tyrosine hydroxylation | DHICA oxidase | DOPAchrome tautomerase |
| Key Reaction | L-Tyrosine → DOPAquinone | DHICA → Indole-quinone | L-DOPAchrome → DHICA |
| Structural Homology | 100% (Reference) | 50% (vs. TYR) | 40% (vs. TYR) |
| Genetic Locus (Human) | TYR (11q14.3) | TYRP1 (9p23) | TYRP2 (13q32) |
Rationale for Studying the TRP-2 (181-188) Peptide Fragment
The TRP-2 (181-188) peptide fragment corresponds to residues 181–188 within the protein’s EGF-like domain, a region implicated in substrate binding and protein-protein interactions. Investigations into this fragment arise from three key considerations:
- Antigenic Potential : TRP-2 is overexpressed in melanoma and glioblastoma, making its peptide fragments candidates for immunotherapy. The 181-188 sequence may contain epitopes recognizable by cytotoxic T lymphocytes (CTLs), as suggested by studies using TRP-2-derived vaccines.
- Functional Motifs : Residues 181–188 are proximal to the zinc-binding histidine clusters (His-189, His-201, and His-205) critical for catalytic activity. Structural analyses indicate that this region modulates substrate access to the active site.
- Post-Translational Modifications : Glycosylation sites near this fragment influence TRP-2’s stability and immunogenicity. For instance, N-linked glycosylation at Asn-173 enhances epitope presentation in vaccine platforms.
Table 2: Enzymatic and Structural Roles of TRP-2 Domains
| Domain | Residues | Function | Relevance to 181-188 Fragment |
|---|---|---|---|
| Signal Peptide | 1–24 | Intracellular trafficking | N/A |
| Catalytic Core | 25–180 | Zinc-binding, substrate isomerization | Adjacent region |
| EGF-like Domain | 181–240 | Substrate binding, structural stability | Contains 181-188 fragment |
| Transmembrane Region | 441–463 | Melanosomal membrane anchoring | Distal to fragment |
The TRP-2 (181-188) fragment thus serves as a focal point for understanding structure-function relationships and developing targeted therapies. Its study bridges biochemical characterization (e.g., metal ion coordination) and translational applications (e.g., antigen design), underscoring its dual significance in basic and applied research.
属性
分子式 |
C58H73N9O12 |
|---|---|
分子量 |
1088.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
InChI 键 |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
准备方法
Key Steps:
-
Resin Loading : The C-terminal amino acid (leucine) is anchored to a resin (e.g., Wang resin) via its carboxyl group.
-
Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for coupling.
-
Amino Acid Coupling : Activated amino acids (pre-activated with HBTU/HATU and DIEA) are added sequentially. Coupling efficiency is monitored via Kaiser tests.
-
Final Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove side-chain protectors and release the peptide.
Synthesis Optimization for TRP-2 (181-188)
The hydrophobic sequence of TRP-2 (181-188) poses challenges, including aggregation and incomplete couplings. Strategies to mitigate these issues include:
Table 1: Synthetic Parameters for TRP-2 (181-188)
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude TRP-2 (181-188) is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The elution profile typically shows a major peak at ~12.5 minutes, corresponding to the target peptide.
Table 2: HPLC Purification Conditions
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of TRP-2 (181-188) as 1088.3 Da (theoretical: 1088.25 Da). Discrepancies >0.1% necessitate re-purification.
Formulation and Stability
| Condition | Recommendation | Source |
|---|---|---|
| Short-Term Storage | -20°C in lyophilized form | |
| Long-Term Storage | -80°C (stable for ≥6 months) | |
| Reconstitution Solvent | Sterile DMSO or PBS (pH 7.4) |
Research Applications and Findings
化学反应分析
Site-Directed Mutagenesis of TRP-2 (181-188)
Key modifications to the TRP-2 (181-188) epitope were performed using Stratagene’s Chameleon Double-Stranded Site-Directed Mutagenesis Kit to investigate epitope specificity and MHC binding. Two primary mutations were engineered:
Mutant clones were validated via EcoRI/ScaI restriction digestion and sequencing. These substitutions disrupted H2-Kb binding, confirming the critical role of phenylalanine (F5) and leucine (L8) in epitope recognition.
Conjugation with CpG-DNA for Vaccine Development
TRP-2 (181-188) was chemically modified to develop peptide vaccines by N-terminal cysteine substitution (e.g., replacing serine at position 180 with cysteine) to enable covalent linkage to CpG oligodeoxynucleotides.
The shorter 9-mer conjugate exhibited optimal H2-Kb binding and induced robust CTL responses, demonstrating that peptide length and terminal chemistry critically influence immunogenicity.
Solubility and Stability in Formulation
TRP-2 (181-188) shows limited aqueous solubility but is stable in DMSO (≥12.5 mg/mL) and retains activity when stored at -20°C. Formulation studies for in vivo delivery include:
| Solvent System | Composition | Stability |
|---|---|---|
| DMSO/PEG300/Tween 80 | 5% DMSO, 40% PEG300, 5% Tween 80 | Stable for 1 month at -20°C |
| Corn Oil/DMSO | 10% DMSO in corn oil | Suitable for subcutaneous delivery |
Comparative Analysis of TRP-2 Epitope Variants
Studies comparing TRP-2 (181-188) with splice variants (e.g., TRP-2-6b) revealed no additional reactive epitopes within the 181-188 sequence, underscoring its uniqueness .
Key Findings
-
Positional Sensitivity : F5 and L8 are indispensable for MHC binding and CTL activation .
-
Conjugation Chemistry : Cysteine substitution at the N-terminus enables stable, immunogenic CpG-peptide conjugates .
-
Formulation Stability : DMSO-based solutions maintain peptide integrity for in vivo applications .
These insights highlight TRP-2 (181-188)’s role as a model for rational epitope engineering in cancer immunotherapy.
科学研究应用
酪氨酸酶相关蛋白 2 (181-188) 在科学研究中有多种应用:
生物学研究: 该肽用于研究黑素细胞分化和黑色素生成的分子机制.
作用机制
酪氨酸酶相关蛋白 2 (181-188) 通过与 MHC I 类分子结合发挥作用,将肽呈递给细胞毒性 T 淋巴细胞。这种相互作用会触发免疫反应,导致黑色素瘤细胞的破坏。 该肽的分子靶点包括 MHC I 类 H2-Kb 结合基序,它参与免疫识别和肿瘤排斥相关的途径 .
类似化合物:
酪氨酸酶相关蛋白 1 (TRP-1): 另一种参与黑色素生成的黑色素细胞分化抗原。
T 细胞识别的黑色素瘤抗原 (MART-1): 一种广泛认可的黑色素瘤相关抗原。
gp100: 一种由肿瘤反应性 T 细胞识别的黑色素瘤相关抗原。
独特性: 酪氨酸酶相关蛋白 2 (181-188) 的独特性在于它被抗 B16 细胞毒性 T 淋巴细胞特异性识别,以及它在黑色素瘤免疫治疗中的作用。 与其他类似化合物不同,它具有独特的序列和结合基序,使其成为治疗干预的宝贵靶点 .
相似化合物的比较
Enzymatic Roles in Melanogenesis
TRP-2 (181–188) is part of a triad of melanogenic enzymes, including tyrosinase (TYR) and TRP-1, which collectively regulate melanin synthesis. Below is a comparative analysis:
Key Findings :
Regulatory Pathways and Molecular Interactions
MITF (Microphthalmia-associated Transcription Factor) is the master regulator of melanogenic enzymes. TRP-2, TRP-1, and TYR share MITF-binding promoter elements (M-box and E-box) but exhibit differential sensitivity to signaling pathways:
Comparative Effects of Inhibitors and Activators
Several compounds modulate TRP-2 expression or activity alongside related melanogenic proteins:
Key Insights :
- 4-Ethylresorcinol uniquely targets TRP-2 mRNA/protein, unlike broad-spectrum tyrosinase inhibitors like arbutin .
生物活性
Tyrosinase-related Protein 2 (TRP-2) is a significant component in the melanogenic pathway, playing a crucial role in melanin production and immune response against melanoma. The peptide TRP-2 (181-188) has garnered attention for its biological activity, particularly in immunotherapy applications targeting melanoma. This article delves into the biological activity of TRP-2 (181-188), supported by research findings, case studies, and data tables.
Overview of TRP-2
TRP-2 is a melanogenic enzyme that contributes to the synthesis of melanin by catalyzing the conversion of DOPAchrome to DHICA. It is encoded by the slaty locus in mice and has been shown to possess DOPAchrome tautomerase activity, which is essential for melanin biosynthesis . The peptide sequence corresponding to residues 181-188 is recognized as a critical epitope for cytotoxic T lymphocytes (CTLs) specific to melanoma, making it a target for immunotherapeutic strategies .
Biological Activity
Immunological Role:
The TRP-2 (181-188) peptide has been identified as an epitope that can stimulate an immune response against B16 melanoma cells. Studies indicate that this peptide can bind to MHC class I molecules, facilitating the presentation of tumor antigens to CTLs. The immunization with TRP-2 (181-188) has shown promising results in inducing specific CTL activity, which is vital for effective tumor rejection .
Mechanism of Action:
- Cytotoxic T Lymphocyte Activation:
- Tumor Regression:
- Vaccine Development:
Case Studies
Case Study 1: Peptide Vaccination in Mice
In a controlled study, mice were immunized with dendritic cells pulsed with TRP-2 (181–188). Results showed that approximately 40% of vaccinated mice rejected subsequent challenges with B16 melanoma cells. The latency and survival time were significantly prolonged compared to controls, underscoring the potential of TRP-2 as a vaccine component .
Case Study 2: Peptide Modification for Enhanced Immunogenicity
A study explored the effects of modifying the TRP-2 (180–188) peptide by replacing an N-terminal serine residue with cysteine. This modification improved binding affinity to MHC class I molecules and enhanced CTL activation upon immunization with a CpG adjuvant, demonstrating the impact of structural changes on immunological outcomes .
Table 1: Summary of Key Findings on TRP-2 (181-188)
Table 2: Immunological Responses Induced by TRP-2 Vaccination
| Vaccine Type | Immune Response | Efficacy |
|---|---|---|
| TRP-2 (181–188)-pulsed DCs | Strong CTL activation | High |
| TRP-2 DNA vaccine | Moderate response | Low |
| Modified TRP-2 peptides | Enhanced CTL response | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
